molecular formula C23H27FN2OS B5958182 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol

3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol

Cat. No.: B5958182
M. Wt: 398.5 g/mol
InChI Key: JRACYCPBEDKEQM-UHFFFAOYSA-N
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Description

3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol is a complex organic compound with a unique structure that includes a spirocyclic system, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl group and the thiophene ring. The final step involves the addition of the prop-2-yn-1-ol moiety.

    Spirocyclic Core Formation: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Thiophene Ring Formation: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction.

    Addition of Prop-2-yn-1-ol: The final step involves the addition of the prop-2-yn-1-ol moiety using a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the spirocyclic core, potentially leading to the opening of the spiro ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Open-chain derivatives of the spirocyclic core.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its spirocyclic core and fluorophenyl group are structural motifs commonly found in bioactive molecules, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests it may have activity against certain biological targets, such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or other advanced technologies.

Mechanism of Action

The mechanism of action of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic cores, such as spirooxindoles, which are known for their biological activity.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, such as fluoxetine, which is used as an antidepressant.

    Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid, which is used in organic synthesis.

Uniqueness

The uniqueness of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol lies in its combination of structural features. The presence of a spirocyclic core, a fluorophenyl group, and a thiophene ring in a single molecule is relatively rare, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[5-[[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2OS/c24-21-6-4-19(5-7-21)14-25-10-2-8-23(17-25)9-11-26(18-23)15-22-13-20(16-28-22)3-1-12-27/h4-7,13,16,27H,2,8-12,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRACYCPBEDKEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC(=CS3)C#CCO)CN(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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